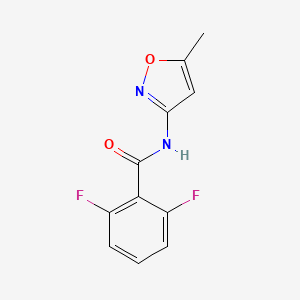

2,6-二氟-N-(5-甲基-1,2-噁唑-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

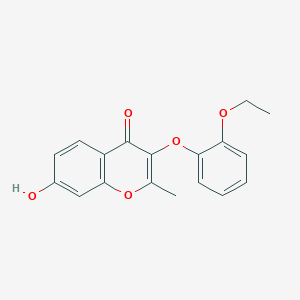

“2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide” is a compound that likely contains an oxazole ring, which is a five-membered ring with two heteroatoms (one nitrogen and one oxygen). Oxazole derivatives have been studied for their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, oxazole derivatives are generally synthesized from amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis

The molecular structure of this compound likely includes a 2,6-difluorobenzoic acid scaffold, which is one of the most studied scaffolds in FtsZ inhibitors .科学研究应用

合成和成像剂的潜力

- 研究已经导致合成了一种与2,6-二氟-N-(5-甲基-1,2-噁唑-3-基)苯甲酰胺密切相关的化合物,旨在用于PET成像B-Raf(V600E)在癌症中。该化合物的合成专注于实现适当的产量和特定活性,以用于有效的成像目的(Wang et al., 2013)。

抗菌性能

- 类似于所讨论化合物的氟化衍生物已被合成,并显示出显著的抗真菌和抗细菌活性,特别针对革兰氏阳性微生物和真菌。这表明在开发新的抗菌剂中可能存在潜在应用(Carmellino et al., 1994)。

在超分子凝胶剂中的作用

- 某些N-(噻唑-2-基)苯甲酰胺衍生物,与感兴趣的化合物结构相关,已被探索其凝胶行为。这些研究有助于理解分子结构对凝胶化的影响,这对于材料科学中的各种应用至关重要(Yadav & Ballabh, 2020)。

抗结核活性

- 对类似化合物的研究显示了其在抗结核活性方面的潜力。这表明所讨论的化合物有可能用于开发治疗结核病的新疗法(Dighe et al., 2012)。

在细胞周期依赖性激酶-2的分子成像中的潜力

- 已经探索了与相关化合物的F标记衍生物的合成,用于成像细胞周期依赖性激酶-2(CDK-2)的表达。这符合在各种癌症中使用苯甲酰胺衍生物进行成像的兴趣日益增长(Svensson et al., 2011)。

合成复杂的二氟化合物

- 涉及苯甲酰胺和二氟代同烯基硅醚的合成过程揭示了创造复杂的二氟化合物的方法,这在制药和农药行业中可能有广泛的应用(Cui et al., 2023)。

作用机制

Target of Action

The primary target of 2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is FtsZ , a protein essential for bacterial cell division and viability . FtsZ is highly conserved and ubiquitous across most bacterial groups .

Mode of Action

The compound inhibits the polymerization of FtsZ in a concentration-dependent manner . This interaction with FtsZ leads to changes in the morphology of bacteria, consistent with the inhibition of cell division .

Biochemical Pathways

The compound affects the bacterial binary division process. FtsZ self-polymerizes in a GTP-dependent manner to form a highly dynamic structure, called the Z ring, at the bacterial mid-cell . This structure becomes anchored to the bacterial membrane and acts as a scaffold for the recruitment of other cellular proteins to assemble the septum and guide the cell division process .

Pharmacokinetics

It’s noted that these classes of compounds were found to be substrates for efflux pumps in gram-negative bacteria , which could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cell division in bacteria. This is evidenced by the induced changes in the morphology of E. coli and K. pneumoniae .

Action Environment

The action of 2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of efflux pumps in Gram-negative bacteria . These pumps can decrease the intracellular concentration of the compound, thereby reducing its efficacy.

属性

IUPAC Name |

2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-6-5-9(15-17-6)14-11(16)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUKHYBSPPHBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2472128.png)

![4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide](/img/structure/B2472129.png)

![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)

![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)

![2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid](/img/structure/B2472142.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2472143.png)

![3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2472145.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate](/img/structure/B2472146.png)